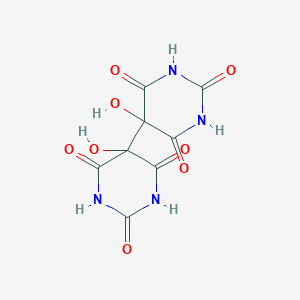
Alloxantin
概要
説明
Alloxantin is a naturally occurring compound found in a variety of plant and animal sources. It is a member of the flavonoid family, and is known for its antioxidant properties. This compound has been studied extensively for its potential applications in medicine, nutrition, and cosmetic products.
科学的研究の応用
Mechanism in B Cells of Pancreas
Alloxantin is known for its role in the induction of experimental diabetes in animals, particularly through its action in the B cells of the pancreas. It mediates its cytotoxic action via reactive oxygen species, with its reduction product, dialuric acid, establishing a redox cycle forming superoxide radicals. These radicals further dismutate to hydrogen peroxide, leading to the formation of highly reactive hydroxyl radicals. The combined action of these species with a rise in cytosolic calcium concentration leads to the rapid destruction of B cells (Szkudelski, 2001).
Comparative Effects on Pancreatic Islets
This compound, when compared with other diabetogens like streptozotocin, xanthine oxidase/hypoxanthine, or nitric oxide donors, shows distinct functional and morphological alterations in isolated rat pancreatic islets. It causes membrane leakage and a substantial reduction in insulin secretion. Morphologically, nearly all β-cells are destroyed following alloxan treatment, differentiating it from the effects of other diabetogens (Peschke et al., 2000).
Role in Experimental Diabetic Models
This compound is used to produce experimental diabetic models in animals by inducing hyperglycemia. Its role in these models is crucial for understanding the pathology and treatment options for diabetes mellitus in humans. These models, often involving rodents, are central to new treatments and preventative strategies for diabetes (Rees & Alcolado, 2005).
Implications in Antioxidant Studies
This compound's role in inducing oxidative stress makes it an important compound in studies exploring the antioxidant properties of various substances. For instance, the protective effects of substances like Amomum xanthoides extract against alloxan-induced diabetes were investigated, showing prevention of hyperglycemia and hypoinsulinemia in mice (Park & Park, 2001).
作用機序
Target of Action
Alloxantin is a toxic glucose analogue that preferentially accumulates in pancreatic beta cells via the GLUT2 glucose transporter . The primary targets of this compound are the insulin-producing beta cells in the pancreas .
Mode of Action
In the presence of intracellular thiols, especially glutathione, this compound generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . This process initiates the beta cell toxic action of this compound, which is characterized by the formation of free radicals .
Biochemical Pathways
The biochemical pathway of this compound involves a cyclic redox reaction with dialuric acid, its reduction product . Autoxidation of dialuric acid generates superoxide radicals, hydrogen peroxide, and, in a final iron-catalysed reaction step, hydroxyl radicals . These hydroxyl radicals are ultimately responsible for the death of the beta cells .
Pharmacokinetics
It is known that this compound is a thermally stable white solid that is freely soluble in water, forming a slightly acidic solution . The solid begins to decompose at 256 ºC . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of this compound’s action is the destruction of insulin-producing beta cells in the pancreas . This leads to a state of insulin-dependent diabetes in animals, known as 'alloxan diabetes’ .
Action Environment
The action of this compound is influenced by the presence of intracellular thiols, especially glutathione . These compounds facilitate the redox reaction that leads to the generation of reactive oxygen species Environmental factors that affect the levels of these intracellular thiols could potentially influence the action, efficacy, and stability of this compound.
Safety and Hazards
特性
IUPAC Name |
5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O8/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDXZKCDHOOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058795 | |
| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SPARINGLY SOL IN COLD WATER, ALCOHOL, ETHER, SLIGHTLY SOL IN WATER, ALC, ETHER; SOL IN HOT WATER | |
| Record name | ALLOXANTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RHOMBIC PRISMS (WATER+2) | |
CAS RN |
76-24-4 | |
| Record name | Alloxantin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloxantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLOXANTIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-dihydroxy-5,5'-bipyrimidinehexaone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOXANTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTL3CDV62U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLOXANTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Alloxantin?
A1: this compound has the molecular formula C8H6N4O8 and a molecular weight of 266.14 g/mol. []
Q2: How does this compound exist in solution?
A2: this compound exists in equilibrium with its reduction partner, dialuric acid, and its oxidation product, alloxan. [, , , ] This equilibrium is crucial for understanding its biological activity.
Q3: What is the significance of the Alloxan-Dialuric Acid redox cycle involving this compound?
A3: this compound can dissociate into alloxan and dialuric acid in solution. [, ] Dialuric acid readily autoxidizes back to alloxan, generating reactive oxygen species like superoxide radicals in the process. [, ] This continuous cycle is believed to contribute to this compound's toxicological effects.
Q4: How does this compound interact with reducing agents?
A4: this compound can be reduced by various agents like hydrogen sulfide, yielding dialuric acid as the product. [] The specific product formed depends on factors like temperature and the concentration of the reducing agent.
Q5: Does this compound interact with metal ions?
A5: Yes, research suggests that this compound can form complexes with metal ions like chromium. [] This complex formation is suggested to contribute to its accumulation in skeletal tissue.
Q6: How does this compound induce diabetes?
A6: While this compound itself may not directly interact with glucokinase, its dissociation product, alloxan, potently inhibits this enzyme. [] Glucokinase is crucial for glucose sensing in pancreatic β-cells, and its inhibition disrupts insulin secretion, potentially leading to diabetes.
Q7: Can this compound cause hemolysis?
A7: Yes, this compound, similar to alloxan, has been shown to induce hemolysis, particularly in tocopherol-deficient rats. [] This effect is attributed to the generation of reactive intermediates during the redox cycling of alloxan and dialuric acid.
Q8: What are the applications of this compound in biological research?
A9: this compound has been used as a tool to study diabetes induction [], hemolysis mechanisms [], and calcium metabolism in tumors []. Its ability to generate reactive oxygen species makes it relevant to oxidative stress research.
Q9: How is this compound synthesized?
A9: this compound can be synthesized through various methods, including:
- Reduction of alloxan by hydrogen sulfide []
- Oxidation of dialuric acid []
- Reaction of alloxan with dialuric acid []
- Reaction of 1-benzyl-1,4-dihydronicotinamide with alloxan or this compound [, ]
- One-electron reduction of alloxan monohydrate with potassium cyanide or 1-benzyl 4-cyano-1,4-dihydronicotinamide. []
Q10: How is the structure of this compound confirmed?
A11: Techniques like X-ray crystallography have been used to elucidate the crystal structure of this compound dihydrate. [] Spectroscopic methods like UV spectroscopy are also valuable tools for its characterization. []
Q11: What is the role of computational chemistry in understanding this compound?
A12: Computational studies, particularly density functional theory calculations, have been instrumental in investigating the thermodynamics and mechanisms of the alloxan-dialuric acid redox cycle involving this compound. []
Q12: Is this compound stable in all conditions?
A13: The stability of this compound is affected by factors like pH, temperature, and the presence of reducing agents. [, , ] In a neutral solution, dialuric acid, a product of this compound dissociation, quickly autoxidizes to alloxan. []
Q13: How can the stability of this compound be enhanced?
A13: While specific formulation strategies for enhancing this compound stability are not extensively discussed in the provided research, controlling factors like pH and minimizing exposure to air (oxygen) could be beneficial.
Q14: What are the common analytical techniques used to study this compound?
A14: Researchers have employed various analytical techniques to study this compound, including:
- Spectroscopy: UV spectroscopy is used to investigate its interactions with enzymes like xanthine oxidase. []
- Electrochemistry: Electrochemical methods provide insights into the redox properties of this compound and related compounds. [, ]
- Chromatography: Coupled with mass spectrometry, this technique aids in identifying and quantifying this compound and its degradation products. []
Q15: What are the known safety concerns associated with this compound?
A16: this compound's ability to generate reactive oxygen species raises concerns about its potential toxicity. [, , ] It has been linked to hemolysis and pancreatic β-cell damage, contributing to diabetes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



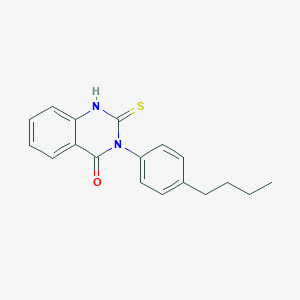



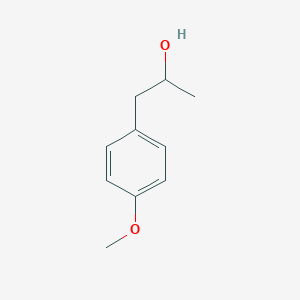
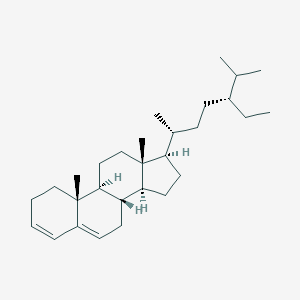
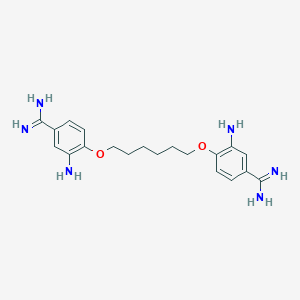

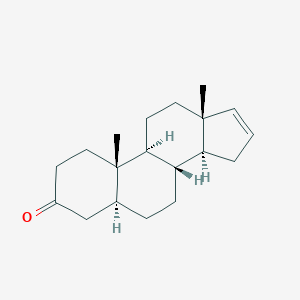
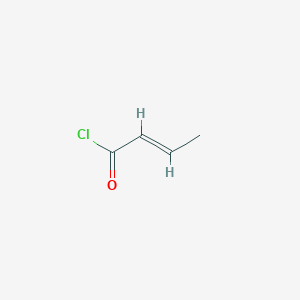

![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)

